molecular formula C8H6FNO4 B071708 2-(Carboxyamino)-6-fluorobenzoic acid CAS No. 188567-91-1

2-(Carboxyamino)-6-fluorobenzoic acid

Cat. No. B071708
M. Wt: 199.14 g/mol
InChI Key: ZCEHHZOQRFJUQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Carboxyamino)-6-fluorobenzoic acid (CFBA) is a fluorinated derivative of benzoic acid. It has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. CFBA is a white crystalline powder that is soluble in water and organic solvents.

Mechanism Of Action

The mechanism of action of 2-(Carboxyamino)-6-fluorobenzoic acid is not fully understood. However, it is believed that 2-(Carboxyamino)-6-fluorobenzoic acid binds to proteins and nucleic acids, causing changes in their structure and function. 2-(Carboxyamino)-6-fluorobenzoic acid has been shown to bind to DNA and RNA, inhibiting their replication and transcription. 2-(Carboxyamino)-6-fluorobenzoic acid has also been shown to bind to proteins, such as albumin, and inhibit their function.

Biochemical And Physiological Effects

2-(Carboxyamino)-6-fluorobenzoic acid has been shown to have both biochemical and physiological effects. In vitro studies have shown that 2-(Carboxyamino)-6-fluorobenzoic acid inhibits the growth of cancer cells, including breast, lung, and colon cancer cells. 2-(Carboxyamino)-6-fluorobenzoic acid has also been shown to inhibit the activity of enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. In vivo studies have shown that 2-(Carboxyamino)-6-fluorobenzoic acid reduces inflammation and oxidative stress in animal models of disease.

Advantages And Limitations For Lab Experiments

2-(Carboxyamino)-6-fluorobenzoic acid has several advantages for lab experiments. It is stable under a wide range of conditions and can be easily synthesized in large quantities. 2-(Carboxyamino)-6-fluorobenzoic acid is also highly soluble in water and organic solvents, making it easy to work with in the lab. However, 2-(Carboxyamino)-6-fluorobenzoic acid has some limitations. It is relatively expensive compared to other fluorescent probes and ligands. 2-(Carboxyamino)-6-fluorobenzoic acid also has limited applications in certain fields, such as drug discovery.

Future Directions

2-(Carboxyamino)-6-fluorobenzoic acid has potential applications in various fields, including biomedicine, materials science, and environmental science. In biomedicine, 2-(Carboxyamino)-6-fluorobenzoic acid could be used as a diagnostic tool for the detection of cancer and other diseases. 2-(Carboxyamino)-6-fluorobenzoic acid could also be used as a therapeutic agent for the treatment of inflammation and oxidative stress. In materials science, 2-(Carboxyamino)-6-fluorobenzoic acid could be used as a building block for the development of new MOFs with unique properties. In environmental science, 2-(Carboxyamino)-6-fluorobenzoic acid could be used as a fluorescent probe for the detection of pollutants in water and soil.
Conclusion:
In conclusion, 2-(Carboxyamino)-6-fluorobenzoic acid is a fluorinated derivative of benzoic acid that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. 2-(Carboxyamino)-6-fluorobenzoic acid can be easily synthesized using different methods and has been used as a fluorescent probe and ligand for the development of MOFs. 2-(Carboxyamino)-6-fluorobenzoic acid has been shown to have both biochemical and physiological effects and has potential applications in biomedicine, materials science, and environmental science.

Synthesis Methods

2-(Carboxyamino)-6-fluorobenzoic acid can be synthesized using different methods. The most common method involves the reaction of 2,6-difluorobenzoic acid with ammonium carbonate in the presence of a catalyst. Another method involves the reaction of 2,6-difluorobenzoic acid with thionyl chloride, followed by the reaction with ammonia. Both methods produce high yields of 2-(Carboxyamino)-6-fluorobenzoic acid.

Scientific Research Applications

2-(Carboxyamino)-6-fluorobenzoic acid has a wide range of scientific research applications. It has been used as a fluorescent probe for the detection of proteins and nucleic acids. 2-(Carboxyamino)-6-fluorobenzoic acid has also been used as a ligand for the development of metal-organic frameworks (MOFs). MOFs are porous materials that have potential applications in gas storage, separation, and catalysis.

properties

CAS RN

188567-91-1

Product Name

2-(Carboxyamino)-6-fluorobenzoic acid

Molecular Formula

C8H6FNO4

Molecular Weight

199.14 g/mol

IUPAC Name

2-(carboxyamino)-6-fluorobenzoic acid

InChI

InChI=1S/C8H6FNO4/c9-4-2-1-3-5(10-8(13)14)6(4)7(11)12/h1-3,10H,(H,11,12)(H,13,14)

InChI Key

ZCEHHZOQRFJUQK-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)C(=O)O)NC(=O)O

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)O)NC(=O)O

synonyms

Benzoic acid, 2-(carboxyamino)-6-fluoro- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.